3,4,5-Trimethoxyphenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-isothiocyanato-1,2,3-trimethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c1-12-8-4-7(11-6-15)5-9(13-2)10(8)14-3/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWKAIYTSPWWCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)N=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189515 |

Source

|

| Record name | 3,4,5-Trimethoxyphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35967-24-9 |

Source

|

| Record name | 3,4,5-Trimethoxyphenyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35967-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethoxyphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035967249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trimethoxyphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethoxyphenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRIMETHOXYPHENYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A2333C6KU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,4,5-Trimethoxyphenyl isothiocyanate chemical properties

An In-depth Technical Guide to the Chemical Properties of 3,4,5-Trimethoxyphenyl Isothiocyanate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound (CAS No: 35967-24-9). Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles governing this versatile intermediate. We will explore its synthesis from primary amines, its characteristic spectroscopic signature, the electrophilic nature of the isothiocyanate moiety, and its subsequent utility in forming complex molecular architectures. The causality behind experimental choices and safety protocols are discussed to provide field-proven insights for laboratory applications.

Introduction: A Versatile Building Block

This compound is a key organic compound distinguished by a phenyl ring functionalized with three methoxy groups and a reactive isothiocyanate (-N=C=S) group.[1] This unique structure makes it a valuable intermediate in the synthesis of a wide range of pharmacologically active molecules.[2] The electron-donating nature of the trimethoxy-substituted ring influences the reactivity of the isothiocyanate group, while the group itself serves as a powerful electrophilic handle for constructing thiourea, dithiocarbamate, and other sulfur- and nitrogen-containing heterocyclic systems.[2][3] These motifs are prevalent in compounds investigated for anticancer, antimicrobial, and antioxidant properties.[4][5][6] This guide serves as a technical resource, consolidating critical data on its properties, synthesis, and handling to support its effective use in research and development.

Core Physicochemical Properties

A precise understanding of a compound's physical properties is fundamental to its application in experimental design. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 35967-24-9 | [1][7] |

| Molecular Formula | C₁₀H₁₁NO₃S | [1][7][8] |

| Molecular Weight | 225.26 g/mol | [1][7] |

| Appearance | White to off-white powder/solid | [2] |

| Melting Point | 62-65 °C | [2][7] |

| Storage Temperature | 2-8°C, under inert gas |

Synthesis: From Amine to Isothiocyanate

The synthesis of aryl isothiocyanates predominantly involves the conversion of a primary aromatic amine. The most common and versatile methods rely on the reaction of the amine with a thiocarbonyl source, such as carbon disulfide (CS₂), followed by a desulfurization step to yield the final isothiocyanate product.[5][9][10] This two-step, one-pot process is efficient and applicable to a wide range of substrates.[11][12]

General Synthetic Principle

The underlying principle involves the nucleophilic attack of the primary amine on the electrophilic carbon of carbon disulfide to form a dithiocarbamate salt intermediate. This salt is then treated with a desulfurizing agent, which facilitates the elimination of a sulfur atom and the formation of the stable isothiocyanate N=C=S bond.[5][13] The choice of desulfurizing agent (e.g., tosyl chloride, ethyl chloroformate, cyanuric chloride) is critical for achieving high yields and purity.[3][10][12]

Caption: General workflow for isothiocyanate synthesis.

Protocol: Synthesis via Dithiocarbamate Intermediate

This protocol describes a representative one-pot synthesis adapted from established methodologies.[10][13] It is a self-validating system where reaction progress can be monitored via Thin-Layer Chromatography (TLC).

Materials:

-

3,4,5-Trimethoxyaniline

-

Carbon Disulfide (CS₂)

-

Triethylamine (Et₃N) or another suitable organic base

-

Tosyl Chloride (TsCl) or Ethyl Chloroformate

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) and brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Dithiocarbamate Salt Formation: To a stirred solution of 3,4,5-trimethoxyaniline (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM at 0°C, add carbon disulfide (1.2 eq.) dropwise. The choice of a non-protic solvent like DCM is crucial to prevent unwanted side reactions. The reaction is allowed to warm to room temperature and stirred for 1-2 hours.

-

Causality: The base (Et₃N) deprotonates the amine, increasing its nucleophilicity for the attack on CS₂. The low temperature controls the initial exothermic reaction.

-

-

Reaction Monitoring: The consumption of the starting amine is monitored by TLC. The formation of the more polar dithiocarbamate salt should be evident.

-

Desulfurization: The reaction mixture is cooled back to 0°C. A solution of tosyl chloride (1.1 eq.) in DCM is added dropwise. The mixture is then stirred at room temperature for an additional 2-4 hours.

-

Causality: Tosyl chloride acts as an efficient sulfur scavenger. It reacts with the dithiocarbamate to form an unstable intermediate that readily eliminates tosyl mercaptide and hydrogen sulfide, driving the formation of the thermodynamically stable isothiocyanate.

-

-

Work-up: The reaction is quenched with water. The organic layer is separated, washed with saturated aqueous NaHCO₃ to remove acidic byproducts, followed by brine to remove residual water.

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

Unambiguous identification of this compound relies on a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The most telling feature in the IR spectrum of an isothiocyanate is the strong, sharp, and characteristic asymmetric stretching vibration of the -N=C=S group. This band typically appears in the 2020–2150 cm⁻¹ region, an area of the spectrum that is usually free from other interfering absorptions.[14]

-

¹H NMR Spectroscopy: The proton NMR spectrum provides clear structural information. For this specific molecule, one would expect to see:

-

A singlet corresponding to the two equivalent aromatic protons on the phenyl ring.

-

A singlet integrating to six protons for the two equivalent methoxy groups at positions 3 and 5.

-

A singlet integrating to three protons for the methoxy group at position 4.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show the characteristic signal for the carbon atom of the isothiocyanate group (-N=C=S), typically in the range of 125-140 ppm. Other signals will correspond to the methoxy carbons and the aromatic carbons.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (225.26 g/mol ).[1]

Chemical Reactivity and Mechanistic Pathways

The chemical behavior of this compound is dominated by the electrophilic character of the central carbon atom in the heterocumulene (-N=C=S) system. This carbon is highly susceptible to nucleophilic attack.

Reaction with Nucleophiles: The Core Mechanism

The primary reaction pathway is the addition of a nucleophile to the electrophilic carbon of the isothiocyanate group. This reaction is highly efficient and forms the basis of its utility as a synthetic intermediate.[3][13]

Caption: Mechanism of thiourea formation.

Formation of Thioureas

The reaction with primary and secondary amines to form N,N'-disubstituted thioureas is arguably the most important reaction of isothiocyanates in drug discovery.[13][15] This reaction is typically fast, high-yielding, and proceeds under mild conditions. The reaction is influenced by pH; under alkaline conditions (pH 9-11), the reaction with amines is highly favored.[15]

Formation of Dithiocarbamates

In biological systems and in targeted chemical synthesis, isothiocyanates react readily with thiol groups (-SH), such as the cysteine residues in proteins or glutathione.[4][15] This reaction forms dithiocarbamate linkages and is pH-dependent, occurring favorably at a slightly acidic to neutral pH (6-8).[15] This reactivity is central to the mechanism of action for many biologically active isothiocyanates, which can modulate protein function through covalent modification.[16]

Applications in Research and Drug Development

The unique reactivity of this compound makes it a valuable tool for medicinal chemists and drug development professionals.

-

Scaffold for Bioactive Compounds: It serves as a starting point for creating libraries of thiourea-containing compounds. These libraries can be screened for various biological activities, including as enzyme inhibitors or receptor modulators.[3]

-

Synthesis of Heterocycles: The isothiocyanate group is a key precursor for the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds, which are common scaffolds in pharmaceuticals.[3]

-

Protein Labeling and Proteomics: Isothiocyanates, in general, are used as reagents for labeling proteins at their primary amine groups (the N-terminus or lysine side chains).[17] This allows for protein identification and quantification in proteomics experiments.[17]

Caption: Applications of this compound.

Safety, Handling, and Storage

As with any reactive chemical, proper handling of this compound is paramount for laboratory safety. The compound is classified as hazardous.[18]

| Hazard Category | GHS Hazard Statements | Precautionary Codes |

| Acute Toxicity | H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled. | P261, P264, P280 |

| Skin/Eye Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. | P302+P352, P305+P351+P338 |

| Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | P261, P280 |

| Target Organ Toxicity | H335: May cause respiratory irritation. | P271, P304+P340 |

(Data sourced from supplier safety data sheets)

Handling:

-

Always use this compound within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[18]

-

Avoid breathing dust or vapors.

-

Wash hands thoroughly after handling.[18]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[19]

-

Recommended storage is at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile chemical intermediate with significant applications in pharmaceutical and materials science research. Its well-defined physicochemical properties, predictable reactivity centered on the electrophilic isothiocyanate group, and straightforward synthesis make it an invaluable tool. By understanding the principles of its synthesis, reactivity, and safe handling as outlined in this guide, researchers can effectively leverage this compound to construct novel molecules with significant therapeutic and functional potential.

References

-

Li, Z.-Y., Ma, H.-Z., Han, C., Xi, H.-T., Meng, Q., Chen, X., & Sun, X.-Q. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674. Available from: [Link]

-

Thornalley, P. J. (2002). Isothiocyanates: mechanism of cancer chemopreventive action. Anti-cancer drugs, 13(4), 331-338. Available from: [Link]

-

ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. [Image]. Available from: [Link]

-

ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isothiocyanates. Available from: [Link]

-

Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review. Agronomía Colombiana, 31(1), 68-75. Available from: [Link]

-

RSC Publishing. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances. Available from: [Link]

-

ResearchGate. (2013). (PDF) Mechanism of action of isothiocyanates. A review. Available from: [Link]

-

Linus Pauling Institute, Oregon State University. (n.d.). Isothiocyanates. Available from: [Link]

-

Elijošiutė, E., Eicher-Lorka, O., et al. (2014). Spectroscopic and structural investigations of iron(III) isothiocyanates. A comparative theoretical and experimental study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 129, 43-51. Available from: [Link]

-

Zhang, Y., Cho, C. G., Posner, G. H., & Talalay, P. (1992). Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols. Analytical biochemistry, 205(1), 100-107. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Your Go-To Pharmaceutical Intermediate. Available from: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

-

Taylor & Francis Online. (2023). Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. Available from: [Link]

-

MDPI. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Available from: [Link]

-

Semantic Scholar. (1992). Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols. Available from: [Link]

-

MDPI. (2019). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Available from: [Link]

-

The Royal Society of Chemistry. (2013). A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball mill - Supporting Information. Available from: [Link]

-

PubChem. (n.d.). 3,4,5-Trimethoxybenzyl isothiocyanate. National Center for Biotechnology Information. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Available from: [Link]

-

National Institutes of Health. (n.d.). Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors. Available from: [Link]

-

Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review. Available from: [Link]

-

Beilstein Journals. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Available from: [Link]

-

Angene International Limited. (n.d.). This compound|CAS 35967-24-9. Available from: [Link]

-

ResearchGate. (n.d.). 1HNMR spectrum of 3-(3', 4', 5'-trimethoxybenzyl)-5, 7-dimethoxy-8-methyl-4H-chromen-4-one(9d). Available from: [Link]

Sources

- 1. This compound | C10H11NO3S | CID 118900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. cbijournal.com [cbijournal.com]

- 4. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Mechanism of action of isothiocyanates. A review [scielo.org.co]

- 7. 35967-24-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. Isothiocyanate synthesis [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 12. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 17. Buy this compound | 35967-24-9 [smolecule.com]

- 18. fishersci.com [fishersci.com]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to 3,4,5-Trimethoxyphenyl Isothiocyanate: A Key Building Block in Medicinal Chemistry

Introduction: The Significance of the 3,4,5-Trimethoxyphenyl Scaffold

In the landscape of modern drug discovery, certain molecular motifs consistently emerge as privileged structures, demonstrating a remarkable propensity for biological activity. The 3,4,5-trimethoxyphenyl group is one such pharmacophore, renowned for its presence in a multitude of natural and synthetic compounds with potent anticancer properties. This technical guide focuses on a versatile derivative of this scaffold: 3,4,5-Trimethoxyphenyl isothiocyanate (CAS No. 35967-24-9) . This compound serves as a crucial intermediate for the synthesis of novel therapeutics, particularly those targeting tubulin polymerization.

The isothiocyanate moiety (-N=C=S) is a highly reactive electrophilic group, making it an ideal handle for conjugation and derivatization. Its ability to readily react with nucleophiles, such as primary amines, allows for the construction of diverse molecular architectures, most notably thioureas. This reactivity, combined with the inherent biological relevance of the 3,4,5-trimethoxyphenyl core, positions this isothiocyanate as a compound of significant interest to researchers in medicinal chemistry and drug development. This guide will provide a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on field-proven insights and detailed experimental considerations.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in research and development.

| Property | Value | Reference(s) |

| CAS Number | 35967-24-9 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁NO₃S | [1] |

| Molecular Weight | 225.26 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 62-65 °C | [2] |

| Purity | ≥98% (typically) | [2] |

| Storage Temperature | 2-8°C | [2] |

| Solubility | Soluble in a variety of organic solvents including Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Acetonitrile. Sparingly soluble in non-polar solvents like hexanes. |

Spectroscopic Data Summary:

| Technique | Key Features |

| ¹H NMR | Expected signals would include singlets for the methoxy protons (O-CH₃) and a singlet for the aromatic protons. The symmetrical nature of the phenyl ring results in a simplified aromatic region. |

| ¹³C NMR | Characteristic peaks would be observed for the methoxy carbons, the aromatic carbons (with distinct shifts for the substituted and unsubstituted positions), and a key signal for the isothiocyanate carbon (-N=C =S) typically found in the 125-140 ppm range. |

| IR | A strong, characteristic absorption band for the asymmetric stretching of the isothiocyanate (-N=C=S) group is expected in the range of 2000-2200 cm⁻¹[5]. Other notable peaks would include C-H stretching of the aromatic and methyl groups, and C-O stretching of the methoxy groups. |

| Mass Spec. | The molecular ion peak (M⁺) would be observed at m/z 225. Fragmentation patterns would likely involve the loss of methoxy groups and cleavage of the isothiocyanate moiety. |

Synthesis of this compound: A Practical Approach

The synthesis of this compound is most commonly achieved from its corresponding primary amine, 3,4,5-trimethoxyaniline. Two principal, well-established methods are presented here, each with its own advantages and considerations.

Method 1: The Thiophosgene Route

This is a classic and often high-yielding method for the synthesis of isothiocyanates[6]. However, it necessitates the use of thiophosgene, a highly toxic and corrosive reagent, requiring stringent safety precautions.

Detailed Experimental Protocol (Thiophosgene Method):

-

Reaction Setup: In a well-ventilated fume hood, a solution of 3,4,5-trimethoxyaniline (1.0 eq.) is prepared in a suitable organic solvent such as dichloromethane (DCM). This is added to a biphasic system containing water and a mild base like sodium carbonate (Na₂CO₃) to neutralize the HCl byproduct.

-

Reagent Addition: A solution of thiophosgene (1.1 eq.) in DCM is added dropwise to the vigorously stirred aniline solution at a controlled temperature, typically 0-5 °C. The slow addition is crucial to manage the exothermic nature of the reaction and minimize side product formation.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), tracking the disappearance of the starting aniline.

-

Work-up: Upon completion, the organic layer is separated. It is then washed sequentially with water and brine to remove any remaining inorganic impurities.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system.

Method 2: The Carbon Disulfide Route

This method offers a safer alternative to the use of thiophosgene[7][8][9]. It proceeds via an in-situ generated dithiocarbamate salt, which is then treated with a desulfurizing agent.

Detailed Experimental Protocol (Carbon Disulfide Method):

-

Dithiocarbamate Formation: 3,4,5-trimethoxyaniline (1.0 eq.) is dissolved in a suitable solvent like DCM or THF. A base, such as triethylamine (Et₃N, 2.0 eq.), is added, and the solution is cooled to 0 °C. Carbon disulfide (CS₂, 1.2 eq.) is then added dropwise, and the reaction mixture is stirred at room temperature for several hours until the formation of the dithiocarbamate salt is complete, as indicated by TLC analysis[7].

-

Desulfurization: The reaction mixture is cooled again to 0 °C. A solution of a desulfurizing agent, such as cyanuric chloride (TCT) or p-toluenesulfonyl chloride (TsCl) (1.1 eq.), in the same solvent is added dropwise. The mixture is then allowed to warm to room temperature and stirred until the reaction is complete.

-

Work-up and Purification: The work-up and purification procedures are similar to those described for the thiophosgene method. The reaction is quenched with water, the organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound is primarily dictated by the electrophilic nature of the central carbon atom in the -N=C=S group. This makes it a prime target for a wide array of nucleophiles.

Reaction with Amines to Form Thioureas

The most prominent reaction of isothiocyanates is their facile reaction with primary and secondary amines to form N,N'-disubstituted thioureas. This reaction is typically high-yielding and proceeds under mild conditions, making it a cornerstone in combinatorial chemistry and the synthesis of biologically active molecules.

This reaction is fundamental to the use of this compound as a building block. By varying the amine component, a diverse library of thiourea derivatives can be synthesized, each with the potential for unique biological activities.

Applications in Drug Development: Targeting Tubulin

The 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore in the field of oncology, particularly in the development of tubulin polymerization inhibitors[10][11][12][13]. These agents disrupt the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By interfering with microtubule function, these compounds can induce cell cycle arrest in the G2/M phase, ultimately leading to apoptosis in cancer cells[11].

Many potent tubulin inhibitors, such as colchicine and combretastatin A-4, feature the 3,4,5-trimethoxyphenyl group[13]. This moiety is known to bind to the colchicine binding site on β-tubulin. This compound serves as a valuable starting material for the synthesis of novel analogues of these potent anticancer agents. The isothiocyanate group can be converted into a thiourea or other functionalities to explore structure-activity relationships and develop new compounds with improved efficacy, better pharmacokinetic profiles, and the ability to overcome drug resistance.

Handling and Safety Considerations

As with all reactive chemical intermediates, proper handling and safety precautions are paramount when working with this compound.

-

Toxicity: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled[1].

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For weighing and handling the solid, a dust mask is recommended[2].

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and nucleophiles. Recommended storage is at 2-8°C[2].

-

Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in drug discovery and medicinal chemistry. Its straightforward synthesis from 3,4,5-trimethoxyaniline, coupled with the high reactivity of the isothiocyanate group, makes it an ideal building block for creating diverse libraries of compounds. The established importance of the 3,4,5-trimethoxyphenyl moiety in potent tubulin polymerization inhibitors underscores the potential of this compound in the development of novel anticancer therapeutics. This guide has provided a comprehensive technical overview to aid researchers and scientists in leveraging the full potential of this important molecule in their research endeavors.

References

-

Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (n.d.). ProQuest. Retrieved January 11, 2026, from [Link]

-

Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

Wang, C., et al. (n.d.). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Taylor & Francis Online. Retrieved January 11, 2026, from [Link]

-

Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. (n.d.). ACS Omega. Retrieved January 11, 2026, from [Link]

-

A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (2012). Beilstein Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]

-

Synthesis of Isothiocyanates: A Review. (2020). CHEMISTRY & BIOLOGY INTERFACE. Retrieved January 11, 2026, from [Link]

-

Recent Advancement in Synthesis of Isothiocyanates. (n.d.). ChemRxiv. Retrieved January 11, 2026, from [Link]

-

Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

-

Synthesis of Isothiocyanates Using DMT/NMM/TsO as a New Desulfurization Reagent. (2020). Molecules. Retrieved January 11, 2026, from [Link]

-

Reaction of aniline with CS 2 in aqueous base solutions a. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Synthesis of 3, 4, 5-trimethoxyaniline. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Synthesis of 3,4,5-Trimethoxyaniline. (n.d.). Chemistry and Industry of Forest Products. Retrieved January 11, 2026, from [Link]

-

General procedure for the synthesis of isothiocyanates. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. (n.d.). Chemical Papers. Retrieved January 11, 2026, from [Link]

-

triphosgene-mediated chlorolactamization and aminolactamization of homoallylic amines. (n.d.). Heterocycles. Retrieved January 11, 2026, from [Link]

-

A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (2012). Beilstein Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]

- A kind of preparation method of isothiocyanate. (n.d.). Google Patents.

-

This compound. (n.d.). LabSolutions. Retrieved January 11, 2026, from [Link]

-

Thiophosgene in Organic Synthesis. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

3,4,5-Trimethoxyaniline. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

Sources

- 1. This compound | C10H11NO3S | CID 118900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98 35967-24-9 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - ProQuest [proquest.com]

- 5. chemicalpapers.com [chemicalpapers.com]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 8. cbijournal.com [cbijournal.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

A-Z Guide to the Synthesis of 3,4,5-Trimethoxyphenyl Isothiocyanate: A Senior Application Scientist's Field-Proven Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trimethoxyphenyl isothiocyanate is a crucial building block in medicinal chemistry, valued for its role in the synthesis of pharmacologically active compounds, including anticancer and antimicrobial agents.[1] The isothiocyanate functional group (-NCS) is a versatile electrophile, readily reacting with nucleophiles to form a variety of heterocyclic and thiourea-based structures.[2][3] This guide provides an in-depth, scientifically grounded methodology for the synthesis of this compound from its primary amine precursor, 3,4,5-trimethoxyaniline. Moving beyond simple step-by-step instructions, this document elucidates the causal relationships behind experimental choices, ensuring a reproducible and high-yielding protocol grounded in established chemical principles. We will explore a robust and widely adopted two-step, one-pot synthesis that avoids highly toxic reagents like thiophosgene, focusing instead on the use of carbon disulfide followed by a desulfurizing agent.

Introduction: The Strategic Importance of the Trimethoxyphenyl Scaffold

The 3,4,5-trimethoxyphenyl moiety is a privileged scaffold in drug discovery. Its presence is characteristic of several potent tubulin polymerization inhibitors, such as combretastatin A-4 and colchicine. The three methoxy groups are strategically positioned to form key hydrogen bonds and hydrophobic interactions within the colchicine-binding site of tubulin, leading to mitotic arrest and apoptosis in cancer cells.

The introduction of the isothiocyanate group to this scaffold creates a powerful synthetic intermediate. The electrophilic carbon of the -NCS group is a prime target for nucleophilic attack by amines, thiols, and alcohols, enabling the rapid diversification of the core structure. This facilitates the generation of compound libraries for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Strategy: The Dithiocarbamate Pathway

While numerous methods exist for synthesizing isothiocyanates, the most common and scalable strategies proceed via the formation of a dithiocarbamate salt intermediate from a primary amine.[4] Historically, thiophosgene was a reagent of choice but its extreme toxicity has driven the development of safer alternatives.[2][5][6]

Our focus will be on a widely adopted and reliable two-step, one-pot procedure:

-

Formation of the Dithiocarbamate Salt: The starting amine, 3,4,5-trimethoxyaniline, is reacted with carbon disulfide (CS₂) in the presence of a base to form an in situ dithiocarbamate salt.

-

Desulfurization: The intermediate salt is then treated with a desulfurizing agent to eliminate a sulfur equivalent, yielding the final isothiocyanate product.

This approach is advantageous due to the ready availability and relatively low cost of the reagents, as well as the generally high yields achieved.[5]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adapted for larger quantities.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Role |

| 3,4,5-Trimethoxyaniline | C₉H₁₃NO₃ | 183.20 | 5.00 g | 27.28 | Starting Material |

| Carbon Disulfide | CS₂ | 76.13 | 2.50 mL (3.15 g) | 41.38 | Thiocarbonyl Source |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 7.60 mL (5.52 g) | 54.56 | Base |

| Tosyl Chloride (TsCl) | CH₃C₆H₄SO₂Cl | 190.65 | 5.72 g | 30.01 | Desulfurizing Agent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Solvent |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | 50 mL | - | Quenching/Wash |

| Brine | NaCl (aq) | 58.44 | 50 mL | - | Wash |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying Agent |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4,5-trimethoxyaniline (5.00 g, 27.28 mmol). Dissolve the amine in dichloromethane (100 mL).

-

Dithiocarbamate Formation: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (7.60 mL, 54.56 mmol) followed by the dropwise addition of carbon disulfide (2.50 mL, 41.38 mmol).

-

Expert Insight: The reaction is exothermic. Maintaining a low temperature during the addition of CS₂ is crucial to prevent the formation of unwanted side products. Triethylamine acts as a base to deprotonate the aniline, facilitating its nucleophilic attack on the carbon of CS₂, and also serves to form the stable triethylammonium dithiocarbamate salt.

-

-

Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.

-

Desulfurization: Once the formation of the dithiocarbamate is complete, re-cool the mixture to 0 °C. Add tosyl chloride (5.72 g, 30.01 mmol) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.

-

Expert Insight: Tosyl chloride is a highly effective desulfurizing agent for this transformation.[7] The sulfur atom of the dithiocarbamate attacks the electrophilic sulfur of tosyl chloride, initiating a cascade that leads to the elimination of the isothiocyanate.

-

-

Reaction Completion: After the addition of tosyl chloride, allow the reaction to warm to room temperature and stir for another 1-2 hours, or until TLC analysis indicates the formation of the product is complete.

-

Work-up: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (1 x 50 mL) and brine (1 x 50 mL).

-

Trustworthiness Check: The aqueous wash steps are critical for removing the triethylamine hydrochloride byproduct, unreacted tosyl chloride (which hydrolyzes), and other water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, typically an off-white or pale yellow solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure this compound.

Mechanistic Insights

Understanding the reaction mechanism is key to troubleshooting and optimizing the synthesis.

Overall Workflow Diagram

Caption: Overall workflow for the two-step, one-pot synthesis.

Reaction Mechanism Diagram

Caption: Proposed mechanism for the tosyl chloride-mediated desulfurization.

The key transformation is the final elimination step. The tosyl group acts as an excellent leaving group, and the collapse of the tetrahedral intermediate to form the stable, linear isothiocyanate is thermodynamically favorable.

Characterization and Quality Control

Confirming the identity and purity of the final product is a non-negotiable step in synthesis.

| Property | Expected Value |

| Appearance | White to off-white crystalline powder[1] |

| Molecular Formula | C₁₀H₁₁NO₃S[8] |

| Molecular Weight | 225.26 g/mol |

| Melting Point | 62-65 °C[9] |

| Storage | 2-8°C, under inert atmosphere |

Spectroscopic Analysis:

-

¹H NMR: Protons of the methoxy groups will appear as singlets around 3.8-3.9 ppm. The aromatic protons will appear in the 6.5-7.0 ppm region.

-

¹³C NMR: The characteristic signal for the isothiocyanate carbon (-N=C =S) is expected in the range of 130-140 ppm.

-

FT-IR (Infrared Spectroscopy): A strong, characteristic sharp absorption band between 2000-2200 cm⁻¹ is indicative of the N=C=S asymmetric stretch, providing definitive evidence of product formation.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ should be observed at m/z = 225.05.

Safety and Handling

-

3,4,5-Trimethoxyaniline: Handle with care. It is a solid amine and may be toxic upon ingestion or inhalation.

-

Carbon Disulfide (CS₂): Highly flammable and volatile with a low flash point. It is also toxic. All operations must be conducted in a well-ventilated fume hood, away from ignition sources.

-

Tosyl Chloride (TsCl): Corrosive and a lachrymator. Reacts with water. Avoid inhalation of dust and contact with skin and eyes.

-

This compound (Product): Isothiocyanates are generally classified as toxic and irritants. They can cause respiratory sensitization. Always handle the final product in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This guide provides a comprehensive, reliable, and mechanistically supported protocol for the synthesis of this compound. By eschewing hazardous reagents like thiophosgene in favor of the carbon disulfide and tosyl chloride method, this synthesis is more amenable to standard laboratory settings. The insights into the causality of each step, from temperature control during dithiocarbamate formation to the specific role of the desulfurizing agent, empower the researcher to not only replicate the procedure but also to troubleshoot and adapt it as necessary. The successful synthesis of this key intermediate opens the door to a vast chemical space for the development of novel therapeutics targeting a range of diseases.

References

-

Molecules. (2021). Synthesis of Isothiocyanates: An Update. [Link]

-

ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. [Link]

-

MDPI. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. [Link]

-

Beilstein Journals. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. [Link]

-

RSC Publishing. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. [Link]

-

PubChem. This compound. [Link]

-

MDPI. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. [Link]

-

MDPI. (2016). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1997). A new synthesis of aryl isothiocyanates: carbon disulfide as a dipolarophile. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound: Your Go-To Pharmaceutical Intermediate. [Link]

-

Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review. [Link]

-

Organic Chemistry Portal. Synthesis of isothiocyanates. [Link]

-

Pittelkow, M. A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. [Link]

-

The Royal Society of Chemistry. General procedure for the synthesis of isothiocyanates. [Link]

-

Chemistry LibreTexts. (2022). (Thiocarbonyl)imidazolides. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isothiocyanate synthesis [organic-chemistry.org]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. 35967-24-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-Depth Technical Guide to 3,4,5-Trimethoxyphenyl Isothiocyanate: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3,4,5-Trimethoxyphenyl isothiocyanate (CAS No: 35967-24-9), a versatile chemical intermediate of significant interest to researchers in drug discovery, medicinal chemistry, and proteomics. We will explore its core physicochemical properties, detail a representative synthetic pathway with mechanistic insights, and elucidate its primary applications as a privileged scaffold in the development of novel therapeutics and as a labeling agent in proteomics research. This document is intended to serve as a foundational resource for scientists and professionals, offering both theoretical grounding and practical methodologies.

Introduction: A Molecule of Strategic Importance

This compound is an aromatic organosulfur compound distinguished by two key structural features: the 3,4,5-trimethoxyphenyl ring and the isothiocyanate functional group (-N=C=S). The trimethoxyphenyl moiety is a well-established pharmacophore, famously found in the natural product Combretastatin A4, a potent inhibitor of tubulin polymerization.[1] This structural motif is recognized for its ability to confer significant bioactivity, particularly in the realm of oncology.[1]

Concurrently, the isothiocyanate group provides a highly reactive electrophilic handle. It readily undergoes addition reactions, most notably with primary amines, to form stable thiourea linkages.[2][3] This reactivity makes it an invaluable tool for covalently modifying proteins or for serving as a versatile building block in the synthesis of complex heterocyclic systems.[2][3] The combination of a biologically significant scaffold and a reactive functional group positions this molecule as a crucial intermediate in both pharmaceutical development and biochemical research.[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in experimental design. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 225.26 g/mol | [4][5] |

| Molecular Formula | C₁₀H₁₁NO₃S | [4][6] |

| IUPAC Name | 5-isothiocyanato-1,2,3-trimethoxybenzene | [6] |

| CAS Number | 35967-24-9 | [4][5][6] |

| Appearance | White powder | [3] |

| Melting Point | 62-65 °C | [5][7] |

| Boiling Point | Approx. 323 °C at 760 mmHg | [2] |

| Storage Temperature | 2-8°C | [5] |

Spectroscopic Profile

While specific spectra for this exact compound are not detailed in the provided search results, the characteristic spectral features for aromatic isothiocyanates are well-documented:

-

Infrared (IR) Spectroscopy : The most prominent and diagnostic feature is the strong, sharp absorption band associated with the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. This band typically appears in the region of 2000-2100 cm⁻¹.[8]

-

Ultraviolet (UV) Spectroscopy : Aromatic isothiocyanates generally exhibit a characteristic absorption band in the 300-320 nm range, attributed to n-π* electronic transitions within the conjugated system.[8]

Synthesis and Mechanism

The synthesis of isothiocyanates from primary amines is a fundamental transformation in organic chemistry. A common and reliable method involves the in-situ generation of a dithiocarbamate salt from the corresponding primary amine and carbon disulfide, followed by desulfurization to yield the target isothiocyanate.[9][10][11]

Representative Synthetic Protocol

This protocol outlines the synthesis of this compound from its precursor, 3,4,5-trimethoxyaniline.

Step 1: Formation of the Dithiocarbamate Salt

-

In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 3,4,5-trimethoxyaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a non-nucleophilic organic base, such as triethylamine (Et₃N) (2.0-3.0 eq). The purpose of the base is to facilitate the formation of the dithiocarbamate anion by scavenging the proton released during the reaction.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add carbon disulfide (CS₂) (1.5-2.0 eq) dropwise. The highly electrophilic carbon of CS₂ is attacked by the nucleophilic amine.

-

Allow the reaction to stir at room temperature for 1-2 hours, during which time the dithiocarbamate triethylammonium salt will form.

Step 2: Desulfurization to Isothiocyanate

-

To the solution containing the dithiocarbamate salt, add a desulfurizing agent. A common and effective choice is p-toluenesulfonyl chloride (TsCl).[10] The tosyl chloride activates the dithiocarbamate, making it susceptible to elimination.

-

Continue stirring the reaction at room temperature for 4-12 hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified, typically by flash column chromatography on silica gel, to afford pure this compound.

Core Applications in Research and Development

The utility of this compound stems from its dual chemical personality: a biologically relevant core and a synthetically versatile functional group.

A Privileged Scaffold in Medicinal Chemistry

The 3,4,5-trimethoxyphenyl ring is considered a "privileged scaffold" because it is a structural component of numerous molecules with high affinity for various biological targets.[1] Its presence in anticancer agents like Combretastatin A4 and its derivatives underscores its importance in the design of tubulin inhibitors.[1]

Researchers utilize this compound as a starting material to synthesize libraries of novel compounds for drug screening. The isothiocyanate group readily reacts with nucleophiles, particularly the primary amine groups found in amino acids or other synthetic intermediates, to create a diverse range of derivatives. This reaction is a cornerstone of combinatorial chemistry efforts aimed at discovering new lead compounds.[3]

Covalent Labeling in Quantitative Proteomics

In the field of proteomics, isothiocyanates serve as valuable reagents for covalently labeling proteins.[2] The electrophilic carbon of the -N=C=S group is attacked by the unprotonated primary amine groups on a protein, which are primarily the N-terminal alpha-amino group and the epsilon-amino group of lysine residues. This reaction forms a stable thiourea bond, effectively "tagging" the protein.[2]

This labeling strategy is fundamental to various quantitative proteomics techniques. For instance, different isotopic variants of a labeling reagent can be used to tag proteins from different samples (e.g., control vs. treated). The samples are then mixed and analyzed by mass spectrometry. The relative abundance of a specific protein across the different samples can be determined by comparing the signal intensities of its corresponding isotopic tags. This multiplexing capability significantly increases experimental throughput and accuracy.[2]

Safety, Handling, and Storage

Due to its reactivity, this compound requires careful handling. It is classified as hazardous and necessitates adherence to strict safety protocols.

-

Hazard Identification : The compound is harmful if swallowed, inhaled, or in contact with skin.[5][6] It is known to cause skin irritation and serious eye irritation.[5][6] Furthermore, it may cause allergy or asthma symptoms or breathing difficulties if inhaled.[5][6]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[5] When handling the solid powder, a dust mask (e.g., N95) is recommended.[5]

-

Handling Procedures : All manipulations should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.[12] After handling, wash hands and any exposed skin thoroughly.[13]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] The recommended storage temperature is between 2-8°C to maintain long-term stability.[5]

Conclusion

This compound is a high-value chemical tool for the modern researcher. Its molecular architecture, featuring a biologically potent trimethoxyphenyl scaffold and a versatile isothiocyanate functional group, makes it an ideal starting point for the synthesis of novel drug candidates and a reliable reagent for protein analysis. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for leveraging its full potential in advancing scientific discovery.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

LabSolutions. (n.d.). This compound. Retrieved from [Link]

-

Georganics. (n.d.). This compound - High purity. Retrieved from [Link]

-

Maybridge. (2010). SAFETY DATA SHEET. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Your Go-To Pharmaceutical Intermediate. Retrieved from [Link]

-

Kolesińska, B., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(11), 3353. Retrieved from [Link]

-

Meegan, M. J., et al. (2018). Synthesis and Antiproliferative Activity of Novel Heterocyclic Indole-Trimethoxyphenyl Conjugates. Molecules, 23(7), 1593. Retrieved from [Link]

-

Uher, M., et al. (1975). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 29(5), 653-657. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]

-

Chemical Communications. (n.d.). Recent Advancement in the Synthesis of Isothiocyanates. Retrieved from [Link]

Sources

- 1. Synthesis and Antiproliferative Activity of Novel Heterocyclic Indole-Trimethoxyphenyl Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 35967-24-9 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. This compound 98 35967-24-9 [sigmaaldrich.com]

- 6. This compound | C10H11NO3S | CID 118900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 35967-24-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. chemicalpapers.com [chemicalpapers.com]

- 9. mdpi.com [mdpi.com]

- 10. Isothiocyanate synthesis [organic-chemistry.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. fishersci.dk [fishersci.dk]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3,4,5-Trimethoxyphenyl Isothiocyanate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3,4,5-Trimethoxyphenyl isothiocyanate, a versatile reagent and building block with significant applications in medicinal chemistry and proteomics. We will delve into its fundamental chemical properties, provide a detailed synthesis protocol, explore its reactivity and mechanistic pathways, and discuss its role in the development of novel therapeutic agents.

Core Molecular Structure and Properties

This compound is an aromatic organic compound characterized by a phenyl ring substituted with three methoxy groups at the 3, 4, and 5 positions, and a reactive isothiocyanate functional group.[1][2][3][4]

Molecular Formula: C₁₀H₁₁NO₃S[1][2][4]

Molecular Weight: 225.26 g/mol [2][3][4]

IUPAC Name: 5-isothiocyanato-1,2,3-trimethoxybenzene[1]

CAS Number: 35967-24-9[1][2][3]

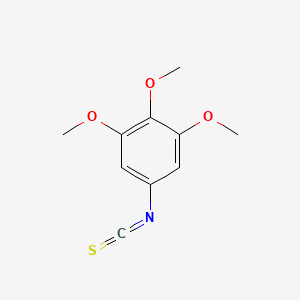

2D Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties:

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 62-65 °C | [3] |

| Boiling Point | ~323 °C at 760 mmHg (Predicted) | |

| SMILES String | COc1cc(cc(OC)c1OC)N=C=S | [3] |

| InChI Key | AFWKAIYTSPWWCA-UHFFFAOYSA-N | [3] |

| Storage Temperature | 2-8°C | [3] |

Note: Some physical properties are predicted based on computational models due to a lack of experimentally determined values in the cited literature.

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the reaction of the corresponding primary amine, 3,4,5-trimethoxyaniline, with a thiocarbonylating agent. A widely used method is the reaction with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate, which is then treated with a desulfurizing agent.[6][7]

Reaction Scheme:

(3,4,5-Trimethoxyaniline) + CS₂ + Base → Dithiocarbamate Intermediate → This compound

Detailed Experimental Protocol:

This protocol is adapted from general procedures for the synthesis of isothiocyanates from primary amines.[6][7][8]

Materials:

-

3,4,5-trimethoxyaniline

-

Carbon disulfide (CS₂)

-

Triethylamine (TEA) or another suitable organic base

-

Tosyl chloride or cyanuric chloride (as a desulfurizing agent)

-

Dichloromethane (DCM) or another suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Formation of the Dithiocarbamate Salt:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4,5-trimethoxyaniline (1 equivalent) and triethylamine (2.2 equivalents) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add carbon disulfide (1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Formation of the Isothiocyanate:

-

Once the formation of the dithiocarbamate is complete, cool the reaction mixture back to 0 °C.

-

In a separate flask, prepare a solution of tosyl chloride (1.1 equivalents) in dichloromethane.

-

Add the tosyl chloride solution dropwise to the dithiocarbamate solution.

-

Let the reaction stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the intermediate.

-

-

Work-up and Purification:

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanism of Action

The isothiocyanate group (-N=C=S) is an electrophilic functional group that readily reacts with nucleophiles. The primary mode of reactivity involves the addition of a nucleophile to the central carbon atom of the isothiocyanate moiety.

Reaction with Amines:

The most prominent reaction of isothiocyanates is with primary and secondary amines to form thiourea derivatives. This reaction is fundamental to its application in both proteomics and medicinal chemistry.[9]

General Reaction: R-N=C=S + R'-NH₂ → R-NH-C(=S)-NH-R'

This reactivity allows for the labeling of proteins via their primary amine groups (e.g., the epsilon-amino group of lysine residues) and the synthesis of complex molecules with potential biological activity.

Application in Drug Discovery: A Building Block for Anticancer Agents

The 3,4,5-trimethoxyphenyl motif is a key pharmacophore found in numerous natural and synthetic compounds with potent anticancer activity, most notably Combretastatin A-4.[10] This structural element is known to interact with the colchicine binding site on tubulin, thereby inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis.[10][11]

This compound serves as a valuable starting material for the synthesis of novel anticancer agents that incorporate this critical trimethoxyphenyl moiety. By reacting it with various amine-containing scaffolds, a diverse library of thiourea-based compounds can be generated and screened for antiproliferative activity.[1][5][10]

Illustrative Signaling Pathway Inhibition:

Caption: Inhibition of microtubule polymerization by 3,4,5-trimethoxyphenyl derivatives.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃): The expected proton NMR spectrum would show signals for the aromatic protons and the methoxy protons. The two aromatic protons would appear as a singlet, and the nine methoxy protons would likely appear as two distinct singlets (one for the two methoxy groups at positions 3 and 5, and another for the methoxy group at position 4).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the isothiocyanate carbon, the aromatic carbons (with different chemical shifts for the substituted and unsubstituted carbons), and the methoxy carbons.[12]

Mass Spectrometry (MS):

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 225.[2] Characteristic fragmentation patterns for isothiocyanates include the loss of the NCS group and fragmentation of the aromatic ring and its substituents.[13]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.[3]

GHS Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.[3]

-

Causes skin and serious eye irritation.[3]

-

May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3]

-

May cause respiratory irritation.[3]

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[3]

-

Use only in a well-ventilated area or under a fume hood.[3]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

-

Wash hands thoroughly after handling.[3]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical entity for researchers in drug discovery and chemical biology. Its straightforward synthesis, reactive isothiocyanate functionality, and the inherent biological relevance of the 3,4,5-trimethoxyphenyl scaffold make it an important tool for the development of novel therapeutic agents, particularly in the field of oncology. Proper handling and a thorough understanding of its reactivity are essential for its effective and safe utilization in a research setting.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Kumar, D., et al. (2011). Synthesis and anticancer activity of 1,3,4-thiadiazoles with 3-methoxyphenyl substituent. European Journal of Medicinal Chemistry, 46(9), 4284-4290.

- Romagnoli, R., et al. (2011). Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. Journal of Medicinal Chemistry, 54(17), 6140-6149.

- Li, Z. Y., et al. (2013). A facile and efficient synthesis of isothiocyanates involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide by either a one-pot process or a two-step approach. Synthesis, 45(12), 1667-1674.

- Qiu, X., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 61-68.

- MDPI. (2024). Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. Molecules, 29(18), 4381.

- MDPI. (2024). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)

- Beilstein Journals. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 61-68.

- Kjær, A., & Rubinstein, K. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2242-2254.

- ResearchGate. (2021). A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction. Chinese Chemical Letters, 32(1), 355-358.

- Ma, J., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(31), 5692-5696.

-

SpectraBase. (n.d.). 5-isothiocyanato-1,2,3-trimethoxybenzene. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). This compound: Your Go-To Pharmaceutical Intermediate. Retrieved from [Link]

- Shawky, A. M., et al. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. RSC Medicinal Chemistry, 12(8), 1366-1380.

- ResearchGate. (2024). Solubility Measurement and Model Correlation of 3,4,5-Trimethoxyphenylacetonitrile in Twelve Pure Solvents from 283.15 to 323.15 K. Journal of Molecular Liquids, 399, 124356.

Sources

- 1. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C10H11NO3S | CID 118900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98 35967-24-9 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. mdpi.com [mdpi.com]

- 6. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 8. Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. scispace.com [scispace.com]

The 3,4,5-Trimethoxyphenyl Moiety: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of the 3,4,5-Trimethoxyphenyl Scaffold

The 3,4,5-trimethoxyphenyl (TMP) moiety is a key pharmacophore, a structural unit responsible for the biological activity of a wide range of compounds.[1][2] This seemingly simple aromatic ring, adorned with three methoxy groups, is a recurring motif in numerous naturally occurring and synthetically designed molecules with significant therapeutic potential. Its prevalence in medicinal chemistry stems from its ability to interact with various biological targets, leading to a diverse array of pharmacological effects. This guide provides a comprehensive overview of the major biological activities associated with 3,4,5-trimethoxyphenyl compounds, delving into their mechanisms of action, summarizing key quantitative data, and detailing essential experimental protocols for their evaluation.

I. Anticancer Activity: A Dominant Therapeutic Application

The most extensively documented and promising biological activity of 3,4,5-trimethoxyphenyl compounds is their potent anticancer effect.[2] This activity is primarily attributed to their ability to disrupt the dynamics of microtubules, essential components of the cellular cytoskeleton crucial for cell division.[2][3]

A. Mechanism of Action: Microtubule Destabilization

Compounds featuring the 3,4,5-trimethoxyphenyl group frequently act as microtubule-targeting agents, specifically by binding to the colchicine site on β-tubulin.[2][4][5] This interaction inhibits the polymerization of tubulin into microtubules. The disruption of microtubule dynamics triggers a cascade of cellular events, beginning with the arrest of the cell cycle in the G2/M phase, a critical checkpoint for cell division.[2][3][6] Prolonged mitotic arrest ultimately leads to the induction of apoptosis, or programmed cell death, in cancer cells.[2][4]

This mechanism is shared by several well-known natural products, including colchicine and combretastatin A-4, both of which feature the 3,4,5-trimethoxyphenyl moiety as a key structural element for their antimitotic activity.[7][8][9] The structural simplicity and potent activity of these natural products have inspired the synthesis of a vast number of derivatives with the aim of improving their therapeutic index.[10]

Caption: Signaling pathway of anticancer activity induced by 3,4,5-trimethoxyphenyl compounds.

B. Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have revealed that the 3,4,5-trimethoxy substitution pattern on one of the aromatic rings is a crucial feature for potent tubulin polymerization inhibitory activity.[11] Modifications to the linker connecting the TMP ring to other parts of the molecule, as well as substitutions on the second aromatic ring, have been extensively explored to optimize potency and selectivity.[12][13][14] For instance, in a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, the presence of the TMP moiety was essential for the observed potent antiproliferative activity against various cancer cell lines.[3][6]

C. Quantitative Data: Antiproliferative Activity

The antiproliferative activity of 3,4,5-trimethoxyphenyl derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against a panel of human cancer cell lines. The following table summarizes the IC50 values for representative compounds from different chemical classes.

| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridines | Compound 9p | HeLa, MCF-7, A549 | Potent (specific values not provided) | [3][6] |

| Thiazole-Pyrimidines | Compound 4b | NCI-60 cell lines | Promising cytostatic activity | [15] |

| Benzo[b]thiophenes | Compound 4e | HeLa, Jurkat | Submicromolar concentrations | [2] |

| Indoles | Compound 3g | MCF-7, MDA-MB-231, A549, HeLa, A375, B16-F10 | 0.57 - 6.30 | [16][17] |

| Selenophenes | Compound 7i | Huh7, MCF-7, SGC-7901 | Slightly lower than Combretastatin A-4 | [13][14] |

| Triazoles | Compound 4e | MCF-7 | 7.79 | [18] |

D. Experimental Protocols